molecular formula C15H21N3O B11986204 Cinnamic acid, monoamide with piperazine-1-ethylamine CAS No. 94031-21-7

Cinnamic acid, monoamide with piperazine-1-ethylamine

Cat. No.: B11986204
CAS No.: 94031-21-7
M. Wt: 259.35 g/mol
InChI Key: ZBDXFZXQRLMJNH-VOTSOKGWSA-N
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Description

Cinnamic acid, monoamide with piperazine-1-ethylamine is a chemical compound with the molecular formula C15H21N3O It is a derivative of cinnamic acid, where the carboxyl group is replaced by a monoamide group linked to piperazine-1-ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, monoamide with piperazine-1-ethylamine typically involves the reaction of cinnamic acid with piperazine-1-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Cinnamic acid, monoamide with piperazine-1-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cinnamic acid, monoamide with piperazine-1-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cinnamic acid, monoamide with piperazine-1-ethylamine can be compared with other cinnamic acid derivatives and piperazine-containing compounds. Similar compounds include:

    Cinnamic acid amides: These compounds share the cinnamic acid backbone but differ in the amide substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

CAS No.

94031-21-7

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(E)-3-phenyl-N-(2-piperazin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C15H21N3O/c19-15(7-6-14-4-2-1-3-5-14)17-10-13-18-11-8-16-9-12-18/h1-7,16H,8-13H2,(H,17,19)/b7-6+

InChI Key

ZBDXFZXQRLMJNH-VOTSOKGWSA-N

Isomeric SMILES

C1CN(CCN1)CCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1)CCNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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